1-(2,2,3-Trimethylcyclopent-3-en-1-yl)ethanone
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Overview
Description
1-(2,2,3-Trimethylcyclopent-3-en-1-yl)ethanone is an organic compound belonging to the class of monocyclic monoterpenoids. It is characterized by a cyclopentene ring substituted with three methyl groups and an ethanone group. This compound is found in various natural sources, including certain species of Eucalyptus and Laggera crispata .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,3-Trimethylcyclopent-3-en-1-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,3-trimethylcyclopent-3-en-1-yl derivatives with ethanone in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(2,2,3-Trimethylcyclopent-3-en-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the methyl groups or the cyclopentene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-(2,2,3-Trimethylcyclopent-3-en-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the fragrance industry due to its pleasant odor, reminiscent of sandalwood.
Mechanism of Action
The mechanism of action of 1-(2,2,3-Trimethylcyclopent-3-en-1-yl)ethanone involves its interaction with specific molecular targets. The compound may exert its effects by binding to receptors or enzymes, thereby modulating various biochemical pathways. For instance, its antimicrobial activity could be attributed to its ability to disrupt microbial cell membranes .
Comparison with Similar Compounds
(2,2,3-Trimethylcyclopent-3-en-1-yl)acetonitrile: A nitrile derivative with similar structural features and fragrance properties.
1-(1,2,3-Trimethylcyclopent-2-en-1-yl)ethanone: Another isomer with slight differences in the position of methyl groups.
Uniqueness: 1-(2,2,3-Trimethylcyclopent-3-en-1-yl)ethanone is unique due to its specific substitution pattern on the cyclopentene ring, which imparts distinct chemical and physical properties. Its presence in natural sources and its application in various industries further highlight its significance .
Properties
CAS No. |
919077-74-0 |
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Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
1-(2,2,3-trimethylcyclopent-3-en-1-yl)ethanone |
InChI |
InChI=1S/C10H16O/c1-7-5-6-9(8(2)11)10(7,3)4/h5,9H,6H2,1-4H3 |
InChI Key |
YXGUBJPWGFKWQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(C1(C)C)C(=O)C |
Origin of Product |
United States |
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